1,5-Naphthalenedisulfonic acid, disodium salt hydrate

Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound is systematically named disodium naphthalene-1,5-disulfonate hydrate according to IUPAC rules, reflecting its disodium cation paired with the doubly deprotonated naphthalenedisulfonate anion. Its Chemical Abstracts Service (CAS) Registry Number is 1655-29-4 for the anhydrous form, while hydrated variants, such as the dihydrate, are assigned distinct identifiers (e.g., 76758-30-0 ). The CAS registry ensures unambiguous identification across scientific and industrial contexts.

Molecular Formula and Structural Representation

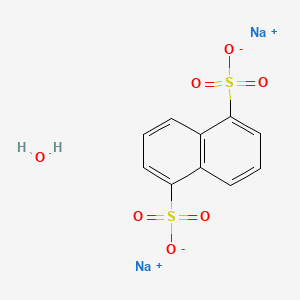

The anhydrous form has the molecular formula C₁₀H₆Na₂O₆S₂ , with a molar mass of 332.25 g/mol . The structure consists of a naphthalene backbone substituted with sulfonate (-SO₃⁻) groups at the 1 and 5 positions, neutralized by two sodium cations. The SMILES notation ([Na+].[Na+].[O-]S(=O)(=O)c1cccc2c(cccc12)S([O-])(=O)=O) and InChI key (YGSZNSDQUQYJCY-UHFFFAOYSA-L) provide machine-readable representations of its connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₆Na₂O₆S₂ | |

| Molar mass | 332.25 g/mol (anhydrous) | |

| SMILES | [Na+].[Na+].[O-]S(=O)(=O)c1cccc2c(cccc12)S([O-])(=O)=O |

Hydration States and Stoichiometric Variations

The compound commonly exists in hydrated forms, with water molecules incorporated into its crystalline lattice. Commercial samples are often labeled as hydrates (e.g., dihydrate , tetrahydrate ), though exact stoichiometry may vary. For instance:

- The dihydrate (CAS 76758-30-0) has the formula C₁₀H₁₀Na₂O₈S₂ and a molar mass of 368.29 g/mol .

- The tetrahydrate (CAS 211366-30-2) incorporates four water molecules, yielding C₁₀H₆Na₂O₆S₂·4H₂O (360.35 g/mol).

Hydration influences physical properties such as solubility and stability, with manufacturers typically specifying storage in cool, dark conditions to preserve integrity.

Historical Context: Armstrong’s Acid Terminology

The parent acid, 1,5-naphthalenedisulfonic acid , is historically termed Armstrong’s acid in honor of British chemist Henry Edward Armstrong, who pioneered its study in the late 19th century. The disodium salt emerged as a stable, water-soluble derivative for industrial applications, particularly in dye synthesis and chromatography. Armstrong’s original work laid the foundation for understanding sulfonation patterns in aromatic systems, with the 1,5-disubstitution proving critical for chelation and intermediate synthesis.

Properties

IUPAC Name |

disodium;naphthalene-1,5-disulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2.2Na.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXBIEHUTPZICY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044315 | |

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207569-02-6 | |

| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation of Naphthalene to Obtain 1,5-Naphthalenedisulfonic Acid

The initial step in the preparation is the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 5 positions on the naphthalene ring.

-

- Refined naphthalene is reacted with fuming sulfuric acid (oleum).

- Typical quantities: 75 g of naphthalene with 180 g fuming sulfuric acid initially, followed by an additional 500 g of fuming sulfuric acid.

- Temperature is maintained at around 30 °C during the sulfonation reaction.

- Reaction time is approximately 3 to 4 hours initially, then another 3 hours after adding more fuming sulfuric acid.

- Final heating step at 160 to 162 °C for 1.5 hours to complete the sulfonation.

-

- This process yields a sulfonation mixture containing about 55% solid content of 1,5-naphthalenedisulfonic acid.

- Yield of 1,5-naphthalenedisulfonic acid is approximately 55% based on naphthalene input.

| Parameter | Value |

|---|---|

| Naphthalene | 75 g |

| Fuming sulfuric acid | 180 g + 500 g |

| Temperature | 30 °C (initial), 160-162 °C (final) |

| Reaction time | 3-4 hours + 3 hours + 1.5 hours |

| Product solid content | ~55% |

| Yield | ~55% |

This sulfonation method is well-established and forms the basis for further processing to the disodium salt hydrate.

Neutralization and Isolation of Disodium Salt

After sulfonation, the free acid form of 1,5-naphthalenedisulfonic acid is converted to its disodium salt by neutralization with sodium hydroxide or sodium carbonate.

-

- The sulfonation mixture (which may be dilute and contain sulfuric acid) is neutralized to a pH range of 5 to 9, preferably 6 to 8.

- Sodium hydroxide or sodium carbonate solutions are used for neutralization.

- Neutralization can be performed at temperatures ranging from 30 to 110 °C, with 50 to 100 °C preferred.

- The neutralization leads to the formation of a suspension of the disodium salt.

-

- The disodium salt is isolated by filtration from the suspension.

- Isolation temperatures are typically maintained between 0 to 50 °C, preferably 20 to 40 °C.

- Washing with dilute sodium sulfate solution (e.g., 10%) may be used to purify the salt.

- This method avoids the formation of monosodium salts and reduces sodium sulfate impurities.

-

- High purity disodium salt is obtained directly without further purification.

- Sodium sulfate by-product can be recovered from the waste stream.

- The process avoids saline aqueous sulfuric acid waste that is difficult to recycle.

- Yield of disodium salt is high, around 94% based on naphthalene-1,5-disulfonic acid content.

| Parameter | Value |

|---|---|

| Neutralization pH | 5 to 9 (preferably 6 to 8) |

| Neutralizing agent | Sodium hydroxide or sodium carbonate (aqueous) |

| Neutralization temperature | 30 to 110 °C (preferably 50 to 100 °C) |

| Isolation temperature | 0 to 50 °C (preferably 20 to 40 °C) |

| Yield | ~94% |

| Purity | High, sodium sulfate <1% |

This neutralization and isolation technique is described in detail in patent literature and industrial chemical encyclopedias, highlighting its efficiency and environmental benefits.

Alternative Preparation via Crystallization and pH Adjustment

Another method involves dissolving the crude sulfonic acid in water, adjusting pH, and controlled crystallization to separate the disodium salt hydrate.

-

- Dissolve 1,5-naphthalenedisulfonic acid in water at a weight ratio of about 2:1 (acid:water).

- Heat the mixture to 40-60 °C to ensure dissolution.

- Adjust the pH to 2-4 using 30% sodium hydroxide solution.

- Concentrate the solution by heating to 100-110 °C.

- Stop heating when crystallization temperature reaches 30-40 °C.

- Cool the solution to 20-30 °C, then slowly reheat to 55-65 °C.

- Maintain temperature and filter out impurities such as 1,5-naphthalene disulfonic acid.

- Cool filtrate to 15-30 °C and centrifuge to obtain the disodium salt hydrate.

-

- This method yields a product of high purity.

- The process involves careful temperature and pH control to optimize crystallization and impurity removal.

| Step | Conditions/Parameters |

|---|---|

| Acid:Water ratio | 2:1 |

| Initial dissolution temp | 40-60 °C |

| pH adjustment | pH 2-4 with 30% NaOH |

| Concentration temp | 100-110 °C |

| Crystallization temp stop | 30-40 °C |

| Cooling temp | 20-30 °C |

| Reheating temp | 55-65 °C |

| Final cooling | 15-30 °C |

This crystallization-based approach is useful for obtaining high-purity disodium salt hydrate and removing isomeric impurities.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The sulfonation step is critical and must be carefully controlled to favor the 1,5-disulfonic acid isomer.

- Neutralization using sodium hydroxide or carbonate is preferred over salting out with sodium sulfate, as it reduces waste and improves purity.

- The final disodium salt hydrate obtained is suitable for downstream applications such as dye intermediates and polyurethane production.

- The process innovations focus on environmental sustainability by minimizing acidic wastewater and enabling recovery of sodium sulfate.

- Patent literature and industrial chemical encyclopedias provide detailed protocols ensuring reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,5-Naphthalenedisulfonic acid, disodium salt hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides and alkyl groups.

Major Products Formed:

Oxidation: Formation of naphthalene-1,5-dione and other oxidized derivatives.

Reduction: Production of naphthalene derivatives with reduced functional groups.

Substitution: Generation of substituted naphthalene compounds with different substituents.

Scientific Research Applications

Chemical Reactions

1,5-Naphthalenedisulfonic acid, disodium salt hydrate participates in various chemical reactions:

- Oxidation : Produces naphthalene-1,5-dione.

- Reduction : Forms reduced naphthalene derivatives.

- Substitution : Generates substituted naphthalene compounds.

Chemistry

- Reagent in Organic Synthesis : It is used as a catalyst in various chemical reactions, facilitating the formation of complex organic molecules.

- Stabilizer for Diazo Compounds : The compound serves to stabilize diazo intermediates during synthetic processes.

Biology

- Biochemical Assays : Employed in enzyme inhibition studies and protein interaction assays.

- Liposomal Entrapment Studies : Investigated for its ability to be entrapped in phospholipid vesicles, which has implications for drug delivery systems .

Medicine

- Drug Development : Used as an intermediate in the synthesis of pharmaceuticals, particularly in formulations requiring enhanced solubility or stability.

- Potential in Drug Delivery Systems : Its interaction with lipid membranes suggests potential applications in targeted drug delivery strategies .

Industry

- Dyes and Pigments Production : The compound is utilized in the synthesis of various dyes and pigments due to its chemical stability and reactivity.

- Industrial Chemicals : It serves as a precursor for other industrially relevant chemicals.

Case Study 1: Liposomal Drug Delivery

Research has demonstrated that this compound can be effectively encapsulated within liposomes, enhancing the bioavailability of drugs. This study involved assessing the stability of drug-laden liposomes over time and their release kinetics under physiological conditions.

Case Study 2: Enzyme Interaction Studies

A series of experiments were conducted to evaluate the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that varying concentrations of 1,5-naphthalenedisulfonic acid could modulate enzyme activity significantly, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism by which 1,5-Naphthalenedisulfonic acid, disodium salt hydrate exerts its effects depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the type of reaction and the reagents used.

Comparison with Similar Compounds

Amino-Substituted Derivatives

Key Insight: Amino groups enhance fluorescence quantum yield but may compromise solubility and environmental safety .

Counterion and Hydration Effects

Key Insight : Sodium salts generally offer higher solubility in polar solvents compared to potassium salts .

Spectral and Fluorescence Properties

Key Insight : 1,5-NDS provides superior linearity and stability for quantitative PAH analysis compared to hydroxylated analogs .

Toxicity and Environmental Impact

Key Insight : 1,5-NDS is preferred over bioactive sulfonates like DIDS in ecotoxicological studies .

Biological Activity

1,5-Naphthalenedisulfonic acid, disodium salt hydrate (CAS No. 1655-29-4) is a sulfonated aromatic compound with diverse applications in chemistry, biology, and medicine. Its biological activity has garnered attention for its potential roles in enzyme inhibition, protein interactions, and applications in drug delivery systems. This article compiles detailed findings from various studies to elucidate the biological activity of this compound.

- Molecular Formula : C10H8O6S2Na2·xH2O

- Molecular Weight : Approximately 328.32 g/mol

- Physical State : Typically encountered as a white crystalline solid.

The biological activity of 1,5-naphthalenedisulfonic acid is primarily attributed to its sulfonic acid groups, which can form ionic bonds with positively charged sites on proteins and enzymes. This interaction can modulate enzyme activity and influence various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites or altering their conformation.

- Protein Interactions : It can disrupt protein-protein interactions, which is crucial in various cellular processes.

Antimicrobial Activity

Research has indicated that 1,5-naphthalenedisulfonic acid exhibits antimicrobial properties. A study highlighted its effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results suggest that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis |

| HeLa (Cervical) | 30 | Cell cycle arrest |

| Jurkat (T-cell) | 50 | Reduced viability |

Genotoxicity and Carcinogenicity

In silico assessments have predicted potential genotoxic effects associated with exposure to naphthalene derivatives, including 1,5-naphthalenedisulfonic acid. These predictions are based on structural similarities with known genotoxic compounds, warranting further investigation into its long-term effects on human health.

Case Studies

-

Case Study on Enzyme Inhibition :

- A study investigated the inhibitory effects of 1,5-naphthalenedisulfonic acid on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound demonstrated significant inhibition with an IC50 value of approximately 243.67 nM, indicating its potential as a lead compound for developing AChE inhibitors .

-

Application in Drug Delivery :

- Research has explored the use of this compound in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its ionic nature enhances solubility and bioavailability of drugs in aqueous environments .

- Environmental Impact Studies :

Safety and Toxicology

While 1,5-naphthalenedisulfonic acid shows promising biological activities, safety assessments are crucial. Preliminary studies suggest low acute toxicity; however, chronic exposure may pose risks due to potential genotoxic effects. Regulatory guidelines recommend further toxicological evaluations before widespread use in pharmaceuticals or industrial applications.

Q & A

Q. What are the key physicochemical properties of 1,5-naphthalenedisulfonic acid, disodium salt hydrate, and how do they influence experimental design?

The disodium salt hydrate (CAS 1655-29-4) is hygroscopic and highly water-soluble, unlike the free acid form (CAS 81-04-9), which has limited water solubility . Key properties include:

- Molecular formula : C₁₀H₆Na₂O₆S₂ .

- Molecular weight : 332.26 g/mol .

- Storage : Stable at room temperature (10–30°C) in airtight, corrosion-resistant containers to prevent moisture absorption .

These properties necessitate anhydrous handling for stoichiometric precision in synthesis and solubility-driven applications (e.g., aqueous reaction media).

Q. How can researchers assess the purity of this compound, and what are common contaminants?

Purity is typically evaluated via:

- HPLC : Minimum 98.0% area% purity, with contaminants like 1,6-naphthalenedisulfonic acid (≤1.0%) detected via retention time discrepancies .

- Neutralization titration : Confirms ≥98.0% purity by quantifying sulfonic acid groups .

- Water content : Controlled via Karl Fischer titration (18.0–23.0% for tetrahydrate forms) .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store in airtight, corrosion-resistant containers at 10–30°C to prevent hygroscopic degradation . The tetrahydrate form (CAS 211366-30-2) requires protection from desiccation to maintain stoichiometric water content . Stability testing via thermogravimetric analysis (TGA) is advised for long-term studies .

Advanced Research Questions

Q. How is 1,5-naphthalenedisulfonic acid disodium salt used in synthesizing coordination polymers, and what methodological precautions are required?

The disodium salt acts as a bridging ligand in coordination polymers. For example:

- Reaction with organotin oxides : React [n-Bu₂SnO]ₙ or [Ph₂SnO]ₙ with the disodium salt in a 1:1 molar ratio, followed by chelating ligands (e.g., 2,2'-bipyridine-N,N'-dioxide). The sulfonate groups bridge tin centers, forming 1D polymers .

- Precautions : Use anhydrous solvents to avoid ligand displacement by water. Monitor reaction progress via FT-IR (sulfonate S=O stretches at ~1040 cm⁻¹) and XRD for structural confirmation .

Q. How can researchers resolve discrepancies in solubility data between the free acid and disodium salt forms?

The free acid (CAS 81-04-9) is sparingly soluble in water but highly soluble in polar organic solvents, while the disodium salt (CAS 1655-29-4) is water-soluble due to ionic dissociation . Contradictions may arise from:

Q. What role does this compound play in synthesizing phthalocyanines, and how is it optimized for catalytic applications?

As a sulfonating agent, it introduces sulfonic acid groups into phthalocyanine macrocycles, enhancing solubility and catalytic activity. Methodology :

- Sulfonation reaction : React phthalonitrile with the disodium salt at 150–200°C in DMF, using Na₂CO₃ as a catalyst.

- Characterization : UV-Vis (Q-band ~680 nm) and cyclic voltammetry confirm electronic modifications .

- Optimization : Adjust stoichiometry (1:2 phthalonitrile:salt ratio) to control sulfonation degree and avoid over-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.